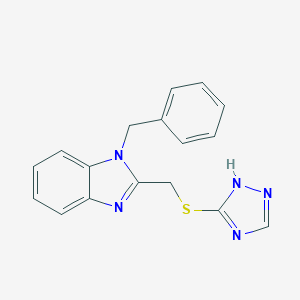
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a triazole moiety, which is often used in click chemistry.
Vorbereitungsmethoden
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide typically involves the reaction of a benzimidazole derivative with a triazole derivative under specific conditions. One common method involves the use of a click reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Analyse Chemischer Reaktionen
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials due to its ability to form stable triazole rings.
Biochemistry: It is used as a ligand in coordination chemistry and can stabilize metal ions in various oxidation states.
Wirkmechanismus
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, enhancing the compound’s ability to inhibit or activate specific enzymes . Additionally, the benzimidazole core can interact with DNA or proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide can be compared with other similar compounds, such as:
1-benzyl-1H-1,2,3-triazole: This compound also features a triazole ring but lacks the benzimidazole core, making it less versatile in biological applications.
2-phenyl-1H-benzimidazole: This compound has a benzimidazole core but lacks the triazole ring, limiting its use in click chemistry and coordination chemistry.
Eigenschaften
Molekularformel |
C17H15N5S |
|---|---|
Molekulargewicht |
321.4g/mol |
IUPAC-Name |
1-benzyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzimidazole |
InChI |
InChI=1S/C17H15N5S/c1-2-6-13(7-3-1)10-22-15-9-5-4-8-14(15)20-16(22)11-23-17-18-12-19-21-17/h1-9,12H,10-11H2,(H,18,19,21) |
InChI-Schlüssel |
FDDZHCAIILPCIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC=NN4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















